
PD 198306
Overview
Description
PD 198306 is a cell-permeable amino-benzamide derivative that acts as a potent and non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1/2 (MEK1/2). It exhibits excellent selectivity over extracellular signal-regulated kinase (ERK), c-Src, cyclin-dependent kinases (Cdk’s), and phosphatidylinositol 3-kinase γ (PI 3-Kγ) . This compound is known for its ability to inhibit MEK activity in synovial fibroblasts at concentrations ranging from 30 to 100 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD 198306 involves the preparation of N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. The synthetic route typically includes the following steps:
Formation of the Amino-Benzamide Core: The core structure is synthesized by reacting 3,4,5-trifluoro-2-nitrobenzoic acid with cyclopropylmethanol under suitable conditions to form the corresponding ester. This ester is then reduced to the amino-benzamide core.
Introduction of the Iodo-Methylphenyl Group: The amino-benzamide core is further reacted with 4-iodo-2-methylaniline to introduce the iodo-methylphenyl group, forming the final compound this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including esterification, reduction, and amide formation, followed by purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
PD 198306 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and iodo groups.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Cyclopropylmethanol
- 3,4,5-trifluoro-2-nitrobenzoic acid
- 4-iodo-2-methylaniline
- Reducing agents such as palladium on carbon (Pd/C) for hydrogenation reactions .
Major Products Formed
The major product formed from the synthesis of this compound is N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide. Other by-products may include unreacted starting materials and side products from incomplete reactions .
Scientific Research Applications
Applications in Pain Management
One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.
Data Table: Effects of this compound on Neuropathic Pain Models
Model | Route of Administration | Dose (μg) | Effect |
---|---|---|---|
Streptozocin-induced neuropathy | Intrathecal | 1-30 | Dose-dependent reduction in static allodynia |
Chronic constriction injury | Intrathecal | 1-30 | Significant reduction in hyperalgesia |
Applications in Cancer Treatment
This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.
Case Study: Combination Therapy with Sorafenib
In a recent study involving hepatocellular carcinoma:
- Objective : To evaluate the effectiveness of this compound combined with sorafenib.
- Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.
- : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.
Other Notable Applications
- Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.
- Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.
Mechanism of Action
PD 198306 exerts its effects by selectively inhibiting MEK1/2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This inhibition prevents the phosphorylation and activation of ERK1/2, leading to a reduction in downstream signaling events. The compound’s non-ATP-competitive inhibition mechanism allows it to bind to MEK1/2 without competing with ATP, providing high selectivity and potency .
Comparison with Similar Compounds
PD 198306 is compared with other MEK inhibitors such as CI-1040 and U0126. While all these compounds inhibit MEK1/2, this compound is unique due to its non-ATP-competitive inhibition mechanism and high selectivity over other kinases . Similar compounds include:
CI-1040: An ATP-competitive MEK inhibitor with a different selectivity profile.
U0126: Another MEK inhibitor with a distinct mechanism of action and selectivity.
Biological Activity
PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.
- Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide
- Molecular Formula : C₁₈H₁₆F₃IN₂O₂
- CAS Number : 212631-61-3
- IC50 Values :
This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.
Key Findings:
- Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .
- Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .
Case Study: Neuropathic Pain Models
In a study investigating the effects of this compound on neuropathic pain:
- Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.
- Results :
- The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.
- Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.
- Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .
Cellular Studies
This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:
- Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
CWR22 | 10 | ~70 |
PC3 | 10 | ~65 |
DU145 | 10 | ~60 |
Summary of Biological Activities
- Pain Management : Effective in blocking neuropathic pain through MEK inhibition.
- Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.
Q & A
Basic Research Questions
Q. What is the mechanism of action of PD 198306 in inhibiting MEK/ERK signaling?
this compound is a non-ATP competitive, allosteric inhibitor of MEK1/2, binding to a site adjacent to the ATP-binding pocket. It selectively blocks MEK1/2 kinase activity (IC₅₀ = 8 nM) without affecting closely related kinases like ERK, c-Src, or PI3Kγ (IC₅₀ >1.0 µM) . Methodologically, its inhibition can be validated via:
- Western blotting for phosphorylated ERK1/2 (pERK) in cellular models (e.g., streptozocin-induced diabetic rats).
- Kinase selectivity panels to rule off-target effects.
Q. What experimental models are commonly used to study this compound’s antihyperalgesic effects?
this compound is tested in neuropathic pain models, including:
- Streptozocin-induced diabetic neuropathy : Measures mechanical allodynia (e.g., von Frey filament testing) and ERK1 activation in lumbar spinal cord tissue .
- Chronic constriction injury (CCI) : Evaluates dose-dependent reversal of static allodynia (e.g., paw withdrawal thresholds) with intrathecal or systemic administration (1–30 μg/10 µl) .
- In vitro neuronal cultures : Assess Tha-Crimson/Tha-GFP replication inhibition (30–50% at 10 μM) .
Q. How does this compound compare to other MEK inhibitors like CI-1040?
Unlike ATP-competitive inhibitors (e.g., CI-1040), this compound’s allosteric mechanism provides higher selectivity for MEK1/2. Key distinctions include:
- Lower off-target activity : CI-1040 inhibits MEK1/2 at IC₅₀ = 17 nM but shows broader kinase interactions .
- Functional outcomes : this compound reduces ERK1 activation in pain models, while CI-1040 is primarily studied in cancer (e.g., EBV+ B-cell apoptosis) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s effects on ERK phosphorylation across studies?
Some studies report this compound reduces pERK in diabetic neuropathy , while others note increased nuclear pERK when combined with cannabinoid receptor agonists (e.g., GP 1a) . Potential explanations:
- Context-dependent signaling : Cannabinoid receptor activation may override MEK inhibition via cross-talk (e.g., DUSP5 modulation) .
- Dose and timing : Higher concentrations (e.g., 10 μM) or prolonged exposure might trigger feedback loops.
- Experimental validation : Use time-course assays and cell-type-specific models (e.g., neurons vs. immune cells) to clarify context .
Q. What experimental designs are recommended for studying this compound in cancer models?
this compound shows selective toxicity in EBV+ B-cell lines (e.g., LCLs) but not EBV- cells. Key considerations:
- Model selection : Use EBV+ vs. EBV- paired cell lines (e.g., BL41 vs. BL41-B95-8) to isolate MEK-dependent effects .
- Endpoint assays : Measure apoptosis via Annexin V/PI staining and validate with RNAi targeting MEK1/2 .
- Combination therapies : Test synergies with Src inhibitors (e.g., PP2) to enhance selectivity .
Q. How does this compound interact with dual-specificity phosphatases (DUSPs)?
this compound disrupts DUSP-mediated dephosphorylation of ERK/JNK, prolonging MAPK activity. Methodological approaches:
- Co-treatment studies : Combine this compound with DUSP inhibitors (e.g., VX-745) to assess additive effects on ERK activation .
- Phosphoproteomics : Map temporal changes in ERK/JNK phosphorylation in DUSP5-knockout models .
Q. What are the challenges in translating this compound’s in vitro efficacy to in vivo systems?
- Bioavailability : this compound is orally bioavailable but requires optimization for CNS penetration in pain models .
- Temporal dynamics : Effects peak at 30–60 min post-administration, necessitating precise dosing schedules in behavioral assays .
- Species differences : Validate cross-species kinase selectivity using recombinant kinase assays .
Q. Methodological Recommendations
- Dose standardization : Start with 1–30 μg/10 µl (intrathecal) or 10 μM (in vitro) for neuropathic pain models .
- Controls : Include ATP-competitive MEK inhibitors (e.g., CI-1040) and vehicle controls to isolate allosteric effects .
- Data interpretation : Use phospho-specific antibodies (e.g., pElk-1) to confirm downstream ERK pathway modulation .
Properties
IUPAC Name |
N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAXDAKQGVISBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433306 | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-61-3 | |
Record name | PD-198306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 198306 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-198306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.